molecular formula C9H6Cl2F2O3 B1410018 Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate CAS No. 1803831-17-5

Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate

Cat. No. B1410018
CAS RN: 1803831-17-5
M. Wt: 271.04 g/mol
InChI Key: FLRNMQMBCOEEOE-UHFFFAOYSA-N
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Description

“Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate” is a chemical compound with a molecular weight of 236.6 . It is used in scientific research and has a wide range of applications, including its use as a building block in synthesis, a reagent in organic reactions, and a potential pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate” and similar compounds has been a subject of research in recent years . The process of difluoromethylation, where a CF2H bond is formed, has been used in the synthesis of this compound . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of “Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate” can be represented by the InChI code: 1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate” could involve further exploration of its potential uses in pharmaceuticals and other industries . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

methyl 3,4-dichloro-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-3-5(10)6(11)7(4)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRNMQMBCOEEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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